molecular formula C7H4ClF2I B13453975 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene

1-(Chloromethyl)-4,5-difluoro-2-iodobenzene

Katalognummer: B13453975
Molekulargewicht: 288.46 g/mol
InChI-Schlüssel: XGDOIYGTKCXGOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-4,5-difluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of a difluoroiodobenzene precursor. This reaction can be catalyzed by Lewis acids such as zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . The reaction is carried out in a solvent like dichloromethane at controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced purification methods ensures the efficient and cost-effective production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted benzenes, which can be further utilized in different chemical syntheses.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-4,5-difluoro-2-iodobenzene has significant applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of halogenated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Chloromethyl)-4-fluoro-2-iodobenzene
  • 1-(Chloromethyl)-4,5-difluorobenzene
  • 1-(Chloromethyl)-2-iodobenzene

Comparison: 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H4ClF2I

Molekulargewicht

288.46 g/mol

IUPAC-Name

1-(chloromethyl)-4,5-difluoro-2-iodobenzene

InChI

InChI=1S/C7H4ClF2I/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2

InChI-Schlüssel

XGDOIYGTKCXGOP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)I)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.